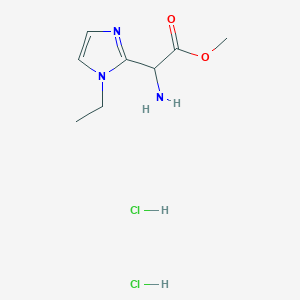

Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an imidazole ring, making it a valuable subject of study in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate . The reactions are typically carried out in solvents like toluene under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of functionalized compounds.

Applications De Recherche Scientifique

Chemistry

Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride serves as a building block for synthesizing more complex molecules. Its imidazole structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it valuable in studying reaction mechanisms.

Biology

In biological research, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its structure enables it to mimic natural substrates or inhibitors, facilitating studies on enzyme kinetics and inhibition.

Medicine

The compound shows potential therapeutic applications, particularly as a precursor for drug development targeting specific molecular pathways. Research indicates its efficacy in inhibiting key enzymes related to diseases such as cancer and cardiovascular disorders.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) by derivatives of imidazole compounds. Modifications to the imidazole ring enhanced inhibitory potency, suggesting similar potential for methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate in targeting MAPK pathways .

Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of various imidazole derivatives revealed that compounds akin to methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate exhibited significant activity against Gram-positive bacteria. The study emphasized the importance of structural features in determining efficacy .

Study 3: Neuroprotective Mechanisms

Research published in Neuroscience Letters examined the neuroprotective effects of imidazole derivatives on neuronal cell lines subjected to oxidative stress. The findings indicated that these compounds could mitigate cell death through antioxidant mechanisms, positioning methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate as a candidate for further neuroprotective studies .

Mécanisme D'action

The mechanism of action of Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring plays a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound shares some structural similarities and is used in similar research contexts.

2-(2-nitrophenyl)acrylate: A precursor in the synthesis of Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride.

Uniqueness

This compound is unique due to its specific imidazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research and industrial applications.

Activité Biologique

Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride is a compound that has gained attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique imidazole ring structure, which contributes to its reactivity and biological interactions. The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H13Cl2N3O2 |

| Molecular Weight | 205.64 g/mol |

| CAS Number | 2551115-65-0 |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a crucial role in mediating these interactions, facilitating binding and promoting subsequent biochemical reactions. Research indicates that this compound may influence various signaling pathways, particularly those involved in cellular metabolism and enzyme regulation.

Biological Activities

- Antimicrobial Properties : Some studies have indicated that compounds with imidazole structures exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Enzyme Inhibition : this compound has been evaluated for its potential to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of certain kinases, which are critical in cancer signaling pathways.

- Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases through modulation of oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, researchers investigated the inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) by derivatives of imidazole compounds. They found that certain modifications to the imidazole ring significantly enhanced inhibitory potency, suggesting a similar potential for this compound .

Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of various imidazole derivatives demonstrated that compounds similar to Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of structural features in determining efficacy .

Study 3: Neuroprotective Mechanisms

Research published in Neuroscience Letters examined the neuroprotective effects of imidazole derivatives on neuronal cell lines subjected to oxidative stress. Findings indicated that these compounds could mitigate cell death through antioxidant mechanisms, positioning Methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate as a candidate for further neuroprotective studies .

Propriétés

IUPAC Name |

methyl 2-amino-2-(1-ethylimidazol-2-yl)acetate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-3-11-5-4-10-7(11)6(9)8(12)13-2;;/h4-6H,3,9H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARZGIJYBWGILV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(C(=O)OC)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.